molecular formula C14H21NOSi B012634 6-[(tert-butyldimethylsilyl)oxy]-1H-indole CAS No. 106792-41-0

6-[(tert-butyldimethylsilyl)oxy]-1H-indole

Cat. No.: B012634
CAS No.: 106792-41-0
M. Wt: 247.41 g/mol
InChI Key: DXVRGWFZTYZCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(tert-butyldimethylsilyl)oxy]-1H-indole is a chemical compound with the molecular formula C14H21NOSi. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The tert-butyldimethylsilyl (TBDMS) group is a common protecting group used in organic synthesis to protect hydroxyl groups from unwanted reactions.

Scientific Research Applications

6-[(tert-butyldimethylsilyl)oxy]-1H-indole has several applications in scientific research:

    Chemistry: Used as a protecting group in the synthesis of complex organic molecules.

    Biology: Employed in the study of indole derivatives and their biological activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

Similar compounds, such as (tert-butyldimethylsilyloxy)acetaldehyde, have been used in synthetic glycobiology . They can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Mode of Action

The compound interacts with its targets through a process known as silylation. Silylation is a process where a silicon-containing group (in this case, the tert-butyldimethylsilyl group) is introduced into a molecule. This process is often used to protect reactive functional groups during chemical reactions .

Biochemical Pathways

Similar compounds have been used in the stereocontrolled production of erythrose , suggesting that it may play a role in carbohydrate metabolism.

Action Environment

The action, efficacy, and stability of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of silyl ethers . Therefore, it is typically used and stored under anhydrous conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(tert-butyldimethylsilyl)oxy]-1H-indole typically involves the protection of the hydroxyl group on the indole ring. One common method is to react indole with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-[(tert-butyldimethylsilyl)oxy]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(tert-butyldimethylsilyl)oxy]-1H-indole is unique due to its indole core, which imparts specific chemical and biological properties. The TBDMS group provides robust protection, making it suitable for complex synthetic routes where multiple functional groups need to be selectively protected and deprotected .

Properties

IUPAC Name

tert-butyl-(1H-indol-6-yloxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-12-7-6-11-8-9-15-13(11)10-12/h6-10,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVRGWFZTYZCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623886
Record name 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106792-41-0
Record name 6-{[tert-Butyl(dimethyl)silyl]oxy}-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(tert-butyldimethylsilyl)oxy]-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3.52 g of 6-hydroxyindole, 4.78 g of tert-butyldimethylsilyl chloride, and 4.5 g of imidazole in 16 ml of dimethylformamide is stirred at ambient temperature overnight. The reaction medium is diluted with ethyl acetate and the organic phase is then washed with 2 times 50 ml of distilled water. The organic phase is dried over magnesium sulfate and filtered, and the solvent is evaporated off in a rotary evaporator to obtain 6.5 g of 6-(tert-butyl-dimethylsilanyloxy)-1H-indole.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5.5 g 6-hydroxyindole, 7.47 g tert-butyldimethylsilyl chloride, 7.03 g imidazole, and 25 mL dimethylformamide is stirred at ambient temperature for 20 h. The reaction is diluted with ethyl acetate, washed with water (2×), dried (MgSO4), and the solvent removed under reduced pressure to provide an oil. The oil is chromatographed, eluting with ethyl acetate/heptane, to afford 9.05 g (88%) of 6-(tert-butyldimethylsiloxy)-1H-indole as a white solid: TLC Rf 0.4 (silica, 1:9 ethyl acetate/heptane).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.